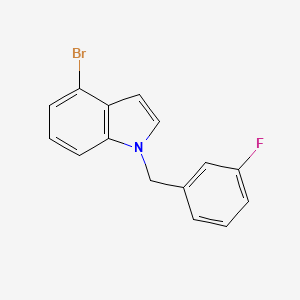

4-Bromo-1-(3-fluorobenzyl)-1H-indole

説明

4-Bromo-1-(3-fluorobenzyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a bromine atom at the 4-position and a 3-fluorobenzyl group attached to the nitrogen atom of the indole ring. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(3-fluorobenzyl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indole or a substituted indole derivative.

Bromination: The indole is brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Fluorobenzylation: The brominated indole is then reacted with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and solvents.

化学反応の分析

Types of Reactions: 4-Bromo-1-(3-fluorobenzyl)-1H-indole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom at the 4-position can be replaced by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for further halogenation.

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

Substituted Indoles: Depending on the reaction, products can include various substituted indoles with different functional groups replacing the bromine or fluorobenzyl groups.

科学的研究の応用

4-Bromo-1-(3-fluorobenzyl)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 4-Bromo-1-(3-fluorobenzyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and fluorobenzyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets would depend on the specific context of its use.

類似化合物との比較

4-Bromo-1H-indole: Lacks the 3-fluorobenzyl group, making it less bulky and potentially less selective in biological interactions.

1-(3-Fluorobenzyl)-1H-indole: Lacks the bromine atom, which may affect its reactivity and binding properties.

4-Bromo-1-(4-fluorobenzyl)-1H-indole: Similar structure but with the fluorine atom at a different position on the benzyl group, which can influence its chemical and biological properties.

Uniqueness: 4-Bromo-1-(3-fluorobenzyl)-1H-indole is unique due to the specific positioning of the bromine and fluorobenzyl groups, which can impart distinct reactivity and biological activity compared to its analogs.

生物活性

4-Bromo-1-(3-fluorobenzyl)-1H-indole is a member of the indole family, notable for its unique substitution pattern which includes a bromine atom at the 4-position and a 3-fluorobenzyl group at the 1-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential neuroactive properties. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

The compound's structure can be described as follows:

- Chemical Formula : CHBrF N

- CAS Number : 920285-04-7

The presence of both bromine and fluorine substituents enhances its reactivity and biological profile compared to other indole derivatives.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. This is consistent with findings that indole derivatives often possess inherent antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes.

Anticancer Potential

Research has also suggested that this compound may have anticancer properties. Indoles are known for their ability to modulate signaling pathways involved in cell proliferation and apoptosis. The specific mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes such as glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cancer cell signaling pathways.

Neuroactive Effects

While less studied, there are indications that the compound may influence neuroactive pathways. Its structural similarities to other neuroactive compounds suggest potential interactions with neurotransmitter systems, although specific studies are needed to elucidate these effects further.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Protein-Ligand Interactions : The indole moiety allows for significant interactions with proteins involved in critical cellular processes.

- Electrophilic Substitution Reactions : The electrophilic nature of the bromine atom facilitates reactions that can modify biological macromolecules, potentially leading to altered cellular functions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromoindole | Bromine at the 5-position | Antimicrobial |

| 4-Fluoroindole | Fluorine at the 4-position | Anticancer |

| 5-Chloro-1H-indole | Chlorine at the 5-position | Neuroactive effects |

| This compound | Bromine at the 4-position Fluorine on benzyl group | Antimicrobial Anticancer |

The unique combination of bromine and fluorine in this compound may enhance its solubility and permeability, making it a promising candidate for pharmacological studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of related indole derivatives, providing insights into potential applications:

- Antiviral Activity : A study explored indole derivatives' effectiveness against hepatitis C virus (HCV), highlighting their potential as antiviral agents due to their ability to inhibit viral replication through interaction with viral metalloenzymes .

- Neuropharmacological Effects : Research on structurally similar compounds indicated that modifications in the indole structure could lead to enhanced neuropharmacological effects, suggesting that further modifications on this compound could yield beneficial neuroactive properties .

特性

IUPAC Name |

4-bromo-1-[(3-fluorophenyl)methyl]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN/c16-14-5-2-6-15-13(14)7-8-18(15)10-11-3-1-4-12(17)9-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTBTBDGSUMGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC3=C2C=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728064 | |

| Record name | 4-Bromo-1-[(3-fluorophenyl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920285-04-7 | |

| Record name | 4-Bromo-1-[(3-fluorophenyl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。